molecular formula C21H17ClN2O2 B11168727 3-benzamido-N-(5-chloro-2-methylphenyl)benzamide

3-benzamido-N-(5-chloro-2-methylphenyl)benzamide

Cat. No.: B11168727
M. Wt: 364.8 g/mol
InChI Key: PQIKHQUPXLROPU-UHFFFAOYSA-N
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Description

3-benzamido-N-(5-chloro-2-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of two benzamide groups attached to a central phenyl ring, which is substituted with a chlorine atom and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzamido-N-(5-chloro-2-methylphenyl)benzamide typically involves the reaction of 5-chloro-2-methylbenzoic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting intermediate is then treated with ammonia or an amine to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-benzamido-N-(5-chloro-2-methylphenyl)benzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially in the presence of halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-benzamido-N-(5-chloro-2-methylphenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other functional compounds.

Mechanism of Action

The mechanism of action of 3-benzamido-N-(5-chloro-2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2-methylphenyl)benzamide
  • 3-chloro-N-(4-methylphenyl)benzamide
  • 2-chloro-3-methoxy-N-(2-methylphenyl)benzamide

Uniqueness

3-benzamido-N-(5-chloro-2-methylphenyl)benzamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both benzamide groups and the chlorine substituent enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H17ClN2O2

Molecular Weight

364.8 g/mol

IUPAC Name

3-benzamido-N-(5-chloro-2-methylphenyl)benzamide

InChI

InChI=1S/C21H17ClN2O2/c1-14-10-11-17(22)13-19(14)24-21(26)16-8-5-9-18(12-16)23-20(25)15-6-3-2-4-7-15/h2-13H,1H3,(H,23,25)(H,24,26)

InChI Key

PQIKHQUPXLROPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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